4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine dihydrochloride
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Overview
Description
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine dihydrochloride is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyrazole and pyridine ring system, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the fused ring system. The reaction conditions often include the use of acidic or basic catalysts, and the reaction temperature and time are optimized to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted pyrazolo[1,5-a]pyridines.
Scientific Research Applications
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine dihydrochloride can be compared with other similar compounds, such as:
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine: This compound has a similar fused ring system but differs in the position of the amine group.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have a different arrangement of the pyrazole and pyridine rings, leading to distinct chemical properties.
Properties
Molecular Formula |
C7H13Cl2N3 |
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Molecular Weight |
210.10 g/mol |
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c8-6-5-9-10-4-2-1-3-7(6)10;;/h5H,1-4,8H2;2*1H |
InChI Key |
GOVGWURSHDODEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=C(C=N2)N)C1.Cl.Cl |
Origin of Product |
United States |
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